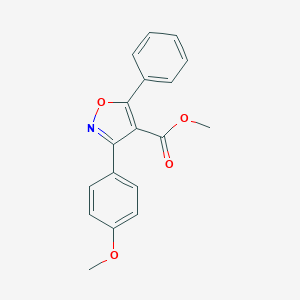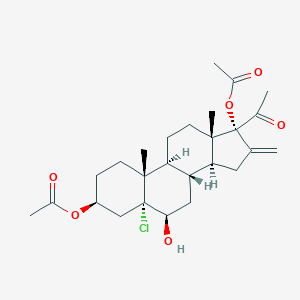
2-Pyrazinecarboxamide, 3-amino-N-(aminoiminomethyl)-6-chloro-5-(1-piperidinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pyrazinecarboxamide, 3-amino-N-(aminoiminomethyl)-6-chloro-5-(1-piperidinyl)- is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various areas. This compound is also known as PIPER, and it has been studied extensively for its biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of PIPER involves its ability to inhibit the activity of enzymes that are involved in various cellular processes. PIPER has been found to inhibit the activity of enzymes such as proteases, kinases, and phosphatases, which are involved in cell signaling pathways. By inhibiting these enzymes, PIPER can disrupt cellular processes and inhibit the growth of cancer cells or protect neurons from damage.
Biochemical and Physiological Effects
PIPER has several biochemical and physiological effects, including anti-cancer, neuroprotective, and anti-inflammatory effects. Studies have shown that PIPER can induce apoptosis in cancer cells, which leads to the death of these cells. PIPER has also been found to protect neurons from damage caused by neurodegenerative diseases. Additionally, PIPER has anti-inflammatory effects and can reduce inflammation in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using PIPER in lab experiments is its ability to inhibit the activity of enzymes that are involved in various cellular processes. This makes PIPER a useful tool for studying these processes and their role in disease. However, one of the limitations of using PIPER in lab experiments is its potential toxicity. PIPER has been found to be toxic at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of PIPER. One direction is to explore its potential use in the treatment of other diseases, such as autoimmune diseases and viral infections. Another direction is to study the structure-activity relationship of PIPER to develop more potent and selective inhibitors of specific enzymes. Additionally, further studies are needed to determine the optimal dosage and administration of PIPER for its potential use in clinical settings.
Conclusion
In conclusion, 2-Pyrazinecarboxamide, 3-amino-N-(aminoiminomethyl)-6-chloro-5-(1-piperidinyl)- is a chemical compound that has potential applications in various areas of scientific research. Its synthesis method involves several steps, and it has been studied extensively for its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further studies are needed to fully understand the potential of PIPER in various areas of scientific research.
Métodos De Síntesis
The synthesis of PIPER involves several steps, including the reaction of 2-pyrazinecarboxylic acid with thionyl chloride to form 2-pyrazinecarbonyl chloride. This intermediate is then reacted with piperidine to form 5-(1-piperidinyl)-2-pyrazinecarboxamide. The final step involves the reaction of 5-(1-piperidinyl)-2-pyrazinecarboxamide with chloramine-T to produce 2-Pyrazinecarboxamide, 3-amino-N-(aminoiminomethyl)-6-chloro-5-(1-piperidinyl)-.
Aplicaciones Científicas De Investigación
PIPER has been studied for its potential applications in various areas of scientific research, including cancer treatment, neurodegenerative diseases, and infectious diseases. Studies have shown that PIPER has anti-cancer properties and can inhibit the growth of cancer cells. PIPER has also been found to have neuroprotective effects and can protect neurons from damage caused by neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, PIPER has been studied for its potential use in the treatment of infectious diseases such as tuberculosis and malaria.
Propiedades
Número CAS |
123529-15-7 |
|---|---|
Fórmula molecular |
C11H16ClN7O |
Peso molecular |
297.74 g/mol |
Nombre IUPAC |
3-amino-6-chloro-N-(diaminomethylidene)-5-piperidin-1-ylpyrazine-2-carboxamide |
InChI |
InChI=1S/C11H16ClN7O/c12-7-9(19-4-2-1-3-5-19)17-8(13)6(16-7)10(20)18-11(14)15/h1-5H2,(H2,13,17)(H4,14,15,18,20) |
Clave InChI |
MUXUBPXAMABMBB-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2=NC(=C(N=C2Cl)C(=O)N=C(N)N)N |
SMILES canónico |
C1CCN(CC1)C2=NC(=C(N=C2Cl)C(=O)N=C(N)N)N |
Sinónimos |
5-PIA N(5)-piperidine-amiloride N(5)-piperidinylamiloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



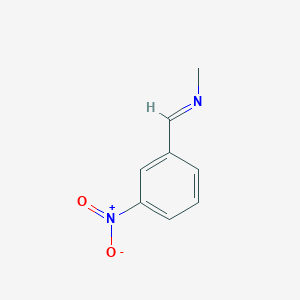
![3-[(Carboxymethyl)thio]-7-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B40392.png)

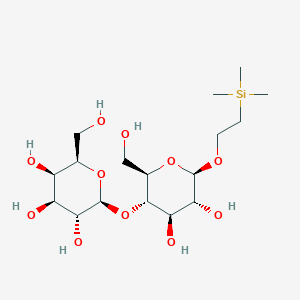
![(Imidazo[2,1-b]benzothiazol-2-yl)methanol](/img/structure/B40395.png)
![4,5-Dihydro-7-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B40397.png)

![2-{[(4-Methoxyphenyl)sulfonyl]amino}-2-phenylacetic acid](/img/structure/B40399.png)

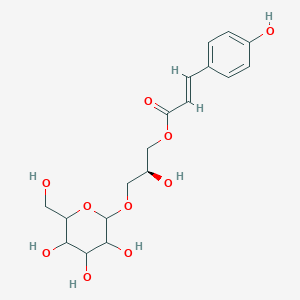
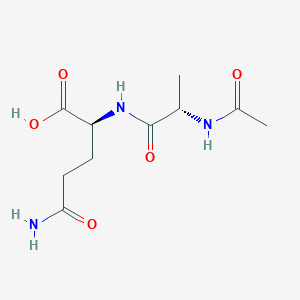
![N-[1-(furan-2-yl)ethyl]hydroxylamine](/img/structure/B40406.png)
